Isopropyltriphenylstannane
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Overview
Description
Isopropyltriphenylstannane is an organotin compound with the chemical formula C21H22Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyltriphenylstannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with isopropylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
Ph3SnCl+iPrMgBr→Ph3Sn-iPr+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps, including recrystallization and distillation, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isopropyltriphenylstannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Isopropyltriphenylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of isopropyltriphenylstannane involves its interaction with molecular targets through the tin atom. The tin atom can form coordination complexes with various biological molecules, influencing their activity. In enzymatic reactions, this compound can act as an inhibitor or activator, depending on the specific enzyme and reaction conditions. The pathways involved often include the formation of tin-carbon or tin-oxygen bonds, which can alter the structure and function of the target molecules.
Comparison with Similar Compounds
- Triphenyltin chloride (Ph3SnCl)
- Isopropyltributyltin (iPrSnBu3)
- Triphenyltin hydroxide (Ph3SnOH)
Comparison: Isopropyltriphenylstannane is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. Compared to triphenyltin chloride, it is less reactive towards nucleophiles due to the bulkier isopropyl group. Isopropyltributyltin, on the other hand, has different solubility and reactivity profiles due to the presence of butyl groups. Triphenyltin hydroxide is more polar and has different applications, particularly in biocidal formulations.
Properties
Molecular Formula |
C21H22Sn |
---|---|
Molecular Weight |
393.1 g/mol |
IUPAC Name |
triphenyl(propan-2-yl)stannane |
InChI |
InChI=1S/3C6H5.C3H7.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H3; |
InChI Key |
BNQJBSRILJIDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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